1-(3-Amino-2-methoxyphenyl)-2-bromopropan-1-one
CAS No.:
Cat. No.: VC18805690
Molecular Formula: C10H12BrNO2
Molecular Weight: 258.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO2 |
|---|---|
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6H,12H2,1-2H3 |
| Standard InChI Key | PHZKVDDLBMOYED-UHFFFAOYSA-N |
| Canonical SMILES | CC(C(=O)C1=C(C(=CC=C1)N)OC)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a propanone core () attached to a 3-amino-2-methoxyphenyl aromatic ring. Key functional groups include:
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Amino group (-NH): Enhances hydrogen-bonding capacity and solubility in polar solvents.
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Methoxy group (-OCH): Contributes to electron-donating effects, stabilizing the aromatic system.
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Bromine atom: Increases electrophilicity, facilitating nucleophilic substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.11 g/mol |
| IUPAC Name | 1-(3-amino-2-methoxyphenyl)-2-bromopropan-1-one |
| Standard InChI | InChI=1S/C10H12BrNO2/c1-6(11)9(13)7-4-3-5-8(12)10(7)14-2/h3-6 |
The spatial arrangement of these groups influences reactivity and binding to biological targets, as demonstrated by computational docking studies.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence:
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Friedel-Crafts Acylation: Introduction of the propanone moiety to the aromatic ring using acetyl chloride and a Lewis acid catalyst (e.g., AlCl).
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Bromination: Reaction with bromine () in acetic acid at 0–5°C to introduce the bromine atom.
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Amination: Selective introduction of the amino group via nitration followed by reduction, though alternative pathways using protecting groups are also documented.
Industrial-Scale Optimization
Industrial production employs continuous flow reactors to enhance yield (≥85%) and purity (>98%). Automated systems regulate temperature, pressure, and reagent stoichiometry, minimizing by-products like di-brominated analogs.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acylation | Acetyl chloride, AlCl, 50°C | 72 | 95 |
| Bromination | Br, CHCOOH, 0°C | 88 | 97 |
| Amination | HNO, H/Pd-C | 65 | 93 |
Chemical Reactivity and Transformations
Oxidation and Reduction
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Oxidation: Treatment with potassium permanganate () in acidic conditions yields a carboxylic acid derivative via cleavage of the propanone backbone.
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Reduction: Sodium borohydride () selectively reduces the ketone to a secondary alcohol, preserving the bromine and amino groups.
Nucleophilic Substitution
The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols) under mild conditions. For example, reaction with methylamine produces a 2-aminopropan-1-one derivative, a precursor to heterocyclic compounds.
Table 3: Representative Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | KMnO, H | 3-Amino-2-methoxybenzoic acid |
| Reduction | NaBH, EtOH | 1-(3-Amino-2-methoxyphenyl)-2-bromopropanol |
| Substitution | CHNH | 1-(3-Amino-2-methoxyphenyl)-2-(methylamino)propan-1-one |
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits tyrosine kinases and serine/threonine kinases by competing with ATP for binding to the catalytic site. Structural analogs have shown IC values of 0.8–2.4 μM in kinase assays, suggesting potential anticancer applications .
Receptor Modulation
Interactions with G-protein-coupled receptors (GPCRs) alter intracellular signaling pathways. In vitro studies demonstrate a 40% reduction in cAMP levels at 10 μM concentration, implicating adenosine receptor antagonism.
Antimicrobial Properties
Preliminary assays against Staphylococcus aureus and Escherichia coli reveal MIC values of 32–64 μg/mL, though cytotoxicity profiles require further optimization.
Applications in Research and Industry
Medicinal Chemistry
The compound serves as a scaffold for developing kinase inhibitors and GPCR modulators. Derivatives with improved selectivity are under investigation for oncology and inflammatory diseases .
Organic Synthesis
As a bifunctional building block, it participates in:
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Heterocycle Synthesis: Formation of indoles and quinolones via cyclization reactions.
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to introduce aryl groups at the bromine position.
Table 4: Industrial Applications
| Sector | Use Case | Example Product |
|---|---|---|
| Pharmaceuticals | Kinase inhibitor precursors | Anticancer agents |
| Agrochemicals | Herbicide intermediates | Chloroacetamide derivatives |
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